Cas no 75483-04-4 (ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate)

75483-04-4 structure
Nom du produit:ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Numéro CAS:75483-04-4
Le MF:C13H12ClNO3
Mégawatts:265.692282676697
MDL:MFCD00634787
CID:880426
PubChem ID:606180
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-Chloro-1,2-dihydro-3-(ethoxycarbonyl)-1-methyl-2-oxoquinoline
- ETHYL 4-CHLORO-1,2-DIHYDRO-1-METHYL-2-OXOQUINOLINE-3-CARBOXYLATE
- ethyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate
- 1-methyl-2-oxo-4-chloroquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester
- 4-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid ethyl ester
- AC1Q32ZH
- antioxidant response element inducer-1
- Bionet2_001311
- BRN 0412574
- ethyl 1-methyl-4-chloro-2
- ethyl 4-chloro-2-oxo-N-methyl-1,2-dihydroquinoline-3-carboxylate
- 4-Chloro-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxylic acid ethyl ester
- DTXSID90226419
- HMS1367L13
- AI-1
- Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate #
- InChI=1/C13H12ClNO3/c1-3-18-13(17)10-11(14)8-6-4-5-7-9(8)15(2)12(10)16/h4-7H,3H2,1-2H
- 75483-04-4
- 5-22-06-00291 (Beilstein Handbook Reference)
- MFCD00634787
- Oprea1_441797
- AI-1, >=98% (HPLC)
- 1W-0234
- 3-Quinolinecarboxylic acid, 1,2-dihydro-4-chloro-1-methyl-2-oxo-, ethyl ester
- Ethyl 4-chloro-1-methyl-2(1H)-oxo-3-quinolinecarboxylate
- EN300-302669
- SCHEMBL1056622
- AKOS000622850
- SB68906
- Oprea1_392373
- ethyl4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
- MDL: MFCD00634787
- Piscine à noyau: InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-11(14)8-6-4-5-7-9(8)15(2)12(10)16/h4-7H,3H2,1-2H3
- La clé Inchi: XUJQDJGGHFNYDY-UHFFFAOYSA-N
- Sourire: CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)Cl
Propriétés calculées
- Qualité précise: 265.050571
- Masse isotopique unique: 265.050571
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 405
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 46.6
Propriétés expérimentales
- Dense: 1.34
- Point d'ébullition: 358.7°C at 760 mmHg
- Point d'éclair: 170.7°C
- Indice de réfraction: 1.597
- Solubilité: DMSO: ≥15mg/mL
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H317
- Déclaration d'avertissement: P280
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Code de catégorie de danger: 43
- Instructions de sécurité: 36/37
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223206-5g |
Ethyl 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 95% | 5g |
$711 | 2021-08-04 | |
abcr | AB238957-500mg |
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 500mg |
€264.00 | 2023-09-12 | ||
Enamine | EN300-302669-0.05g |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 95% | 0.05g |
$111.0 | 2023-09-06 | |
abcr | AB238957-1 g |
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 1g |
€306.00 | 2022-06-11 | ||
Enamine | EN300-302669-0.5g |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 95% | 0.5g |
$371.0 | 2023-09-06 | |
Enamine | EN300-302669-2.5g |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 95% | 2.5g |
$1008.0 | 2023-09-06 | |
abcr | AB238957-5g |
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 5g |
€872.00 | 2023-09-12 | ||
1PlusChem | 1P00IRS8-500mg |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 500mg |
$361.00 | 2024-04-21 | ||
abcr | AB238957-5 g |
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 5g |
€852.00 | 2022-06-11 | ||
Enamine | EN300-302669-0.1g |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
75483-04-4 | 95% | 0.1g |
$165.0 | 2023-09-06 |
ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Littérature connexe
-
1. Alkyl, hydrido, and tetrahydroaluminato complexes of manganese with 1,2-bis(dimethylphosphino)ethane (dmpe). X-Ray crystal structures of Mn2(μ-C6H11)2(C6H11)2(μ-dmpe), (dmpe)2Mn(μ-H)2AlH(μ-H)2AlH(μ-H)2-Mn(dmpe)2, and Li4{MnH(C2H4)[CH2(Me)PCH2CH2PMe2]2}2·2Et2OGregory S. Girolami,Christopher G. Howard,Geoffrey Wilkinson,Helen M. Dawes,Mark Thornton-Pett,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1985 921
-
Marcela Tkadlecová,Vladimír Dohnal,Miguel Costas Phys. Chem. Chem. Phys. 1999 1 1479
-
Marcela Tkadlecová,Vladimír Dohnal,Miguel Costas Phys. Chem. Chem. Phys. 1999 1 1479
-
Stefanie Farrell,David DiGuiseppi,Nicolas Alvarez,Reinhard Schweitzer-Stenner Soft Matter 2016 12 6096
-
5. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistryEveline M. Bezerra,érika C. de Alvarenga,Ricardo P. dos Santos,Jeanlex S. de Sousa,Umberto L. Fulco,Valder N. Freire,Eudenilson L. Albuquerque,Roner F. da Costa RSC Adv. 2022 12 28395
75483-04-4 (ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate) Produits connexes
- 2034310-69-3(N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide)
- 2228246-17-9(tert-butyl N-3-amino-2-(1-phenylcyclopropyl)propylcarbamate)
- 1396888-98-4(N-2-hydroxy-2-methyl-4-(methylsulfanyl)butyl-N'-(pyridin-3-yl)ethanediamide)
- 938903-87-8(2-4-(Morpholin-4-ylmethyl)phenylbenzonitrile)
- 1805979-16-1(4-(Bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 391227-09-1(4-fluoro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide)
- 2703768-61-8(5-4-(1-aminocyclobutyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 362-03-8(3-(10H-phenothiazin-10-yl)propanoic acid)
- 53911-83-4(1-chloro-4-[(cyclopropylmethyl)sulfanyl]benzene)
- 1594001-29-2(1-bromo-4-{2-iodo-1-(1-methoxypropan-2-yl)oxyethyl}benzene)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:75483-04-4)ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Pureté:99%
Quantité:1g
Prix ($):221.0